Cas no 2639371-35-8 (rac-tert-butyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate)

Technical Introduction: rac-tert-Butyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate is a chiral piperazine derivative featuring a pyridinyl substituent and a tert-butyl ester group. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for the development of bioactive molecules targeting central nervous system (CNS) disorders or infectious diseases. Its stereochemical complexity and functional groups make it valuable for asymmetric synthesis and structure-activity relationship (SAR) studies. The tert-butyl ester enhances stability and solubility, facilitating purification and handling. The pyridinyl moiety may contribute to binding interactions in medicinal chemistry applications. This intermediate is suitable for further derivatization, offering flexibility in drug discovery workflows.
rac-tert-butyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate structure
2639371-35-8 structure
商品名:rac-tert-butyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate
CAS番号:2639371-35-8
MF:C14H19N3O3
メガワット:277.318963289261
CID:5664640
PubChem ID:165896221

rac-tert-butyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 2639371-35-8
    • EN300-27728674
    • rac-tert-butyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate
    • インチ: 1S/C14H19N3O3/c1-14(2,3)20-13(19)12-11(17-10(18)8-16-12)9-5-4-6-15-7-9/h4-7,11-12,16H,8H2,1-3H3,(H,17,18)/t11-,12+/m0/s1
    • InChIKey: IJHSKMHLLJAGGO-NWDGAFQWSA-N
    • ほほえんだ: O(C(C)(C)C)C([C@H]1[C@H](C2C=NC=CC=2)NC(CN1)=O)=O

計算された属性

  • せいみつぶんしりょう: 277.14264148g/mol
  • どういたいしつりょう: 277.14264148g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 378
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

rac-tert-butyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27728674-1g
rac-tert-butyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate
2639371-35-8
1g
$0.0 2023-09-10
Enamine
EN300-27728674-1.0g
rac-tert-butyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate
2639371-35-8 95.0%
1.0g
$0.0 2025-03-19

rac-tert-butyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate 関連文献

rac-tert-butyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylateに関する追加情報

Introducing Rac-Tert-butyl (2R,3S)-5-Oxo-3-(Pyridin-3-yl)piperazine-2-Carboxylate (CAS No. 2639371-35-8): A Novel Compound with Implications in Modern Medicinal Chemistry

The compound Rac-Tert-butyl (2R,3S)-5-Oxo-3-(Pyridin-3-yl)piperazine-2-Carboxylate, identified by its CAS number 2639371-35-8, represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its complex piperazine core and pyridine substituent, has garnered attention for its potential applications in the development of therapeutic agents. The stereochemistry defined by the (2R,3S) configuration and the presence of a tert-butyl group contribute to its unique pharmacological profile, making it a subject of intense research interest.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of piperazine derivatives due to their diverse biological activities. Piperazines are known for their ability to modulate various neurotransmitter systems, making them valuable candidates for drugs targeting neurological and psychiatric disorders. The specific substitution pattern in Rac-Tert-butyl (2R,3S)-5-Oxo-3-(Pyridin-3-yl)piperazine-2-Carboxylate enhances its interactions with biological targets, potentially leading to improved efficacy and selectivity.

The pyridin-3-yl group in the molecular structure is particularly noteworthy, as pyridine derivatives have been extensively studied for their role in drug design. This moiety can influence the compound's solubility, metabolic stability, and binding affinity to biological receptors. The 5-Oxo functional group further contributes to the molecule's complexity, affecting its reactivity and potential therapeutic applications. Together, these structural features make Rac-Tert-butyl (2R,3S)-5-Oxo-3-(Pyridin-3-yl)piperazine-2-Carboxylate a promising candidate for further investigation.

One of the most exciting aspects of this compound is its potential in the treatment of central nervous system (CNS) disorders. Research has shown that piperazine derivatives can interact with serotonin and dopamine receptors, which are crucial for regulating mood, cognition, and movement. The unique stereochemistry of (2R,3S) configuration suggests that this compound may exhibit higher selectivity for specific receptors compared to other piperazine-based drugs. This could lead to fewer side effects and improved patient outcomes.

Moreover, the tert-butyl group in the molecule may enhance its metabolic stability, a critical factor in drug development. By reducing susceptibility to enzymatic degradation, this group can prolong the compound's half-life in the body, allowing for more effective dosing regimens. Such properties are highly desirable in pharmaceuticals aiming for long-term therapeutic effects.

Recent studies have also explored the use of piperazine derivatives in oncology. Piperazines have been found to inhibit kinases and other enzymes involved in cancer cell proliferation. The structural features of Rac-Tert-butyl (2R,3S)-5-Oxo-3-(Pyridin-3-yl)piperazine-2-Carboxylate may make it a potent inhibitor of specific oncogenic pathways, offering a new approach to cancer treatment. Preliminary computational studies suggest that this compound can bind effectively to target proteins, potentially disrupting cancer cell growth and survival.

The role of pyridine derivatives in drug development cannot be overstated. Pyridine-based compounds have shown promise in various therapeutic areas, including antiviral and antibacterial applications. The presence of the pyridin-3-yl group in our compound may enhance its interactions with bacterial enzymes or viral proteases, making it an effective candidate for antimicrobial therapies. This versatility underscores the importance of exploring diverse structural motifs in medicinal chemistry.

In conclusion, Rac-Tert-butyl (2R,3S)-5-Oxo-3-(Pyridin-3-yl)piperazine-2-Carboxylate (CAS No. 2639371-35-8) represents a significant advancement in pharmaceutical research. Its unique structural features and potential biological activities make it a promising candidate for treating CNS disorders, oncology applications, and antimicrobial therapies. As research continues to uncover new insights into this compound's properties and mechanisms of action, it is likely to play a crucial role in the development of next-generation therapeutics.

おすすめ記事

推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.